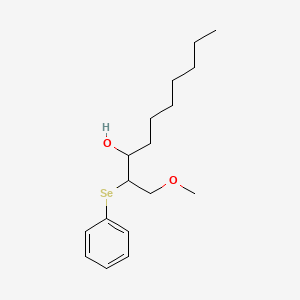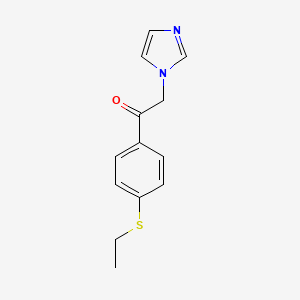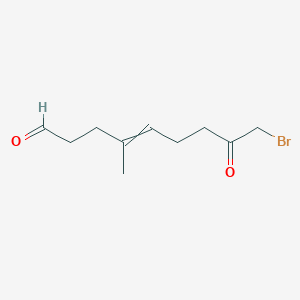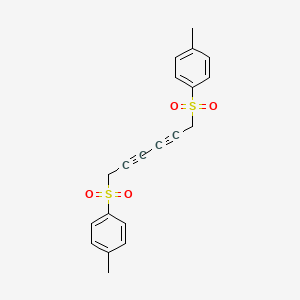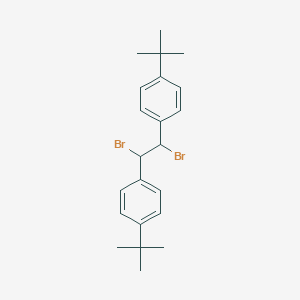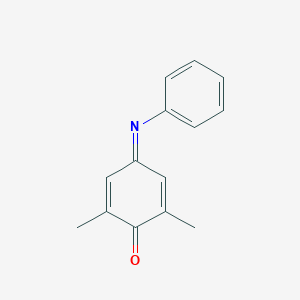
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one is an organic compound characterized by a cyclohexene ring with a ketone and an imine functional group attached to it . This compound is commonly used in organic synthesis for the preparation of various heterocyclic compounds and has been studied for its potential pharmacological and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dimethylphenol with aniline in the presence of an oxidizing agent such as p-benzoquinone . The reaction is carried out in a solvent like toluene under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-4-(4-(dimethylamino)phenylimino)-2,5-cyclohexadien-1-one
- 2,6-Bis(1,1-dimethylethyl)-4-(phenylenemethylene)cyclohexa-2,5-dien-1-one
- 4-(Phenylimino)cyclohexa-2,5-dien-1-one
Uniqueness
2,6-Dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern on the cyclohexadienone ring, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 2 and 6 enhance its stability and reactivity compared to similar compounds .
Properties
CAS No. |
74827-87-5 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2,6-dimethyl-4-phenyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H13NO/c1-10-8-13(9-11(2)14(10)16)15-12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
VMNUOKMJDYJSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C2)C=C(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


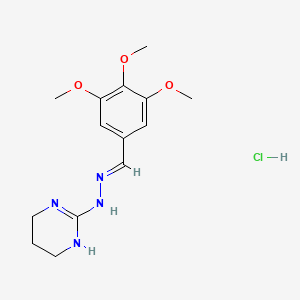
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
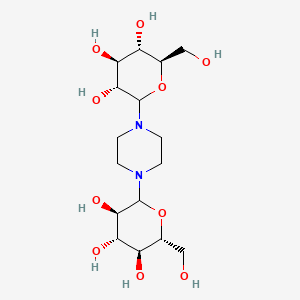
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)


